2-(4-ethoxyphenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
The exact mass of the compound this compound is 427.16443955 g/mol and the complexity rating of the compound is 683. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(4-ethoxyphenyl)-5-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3/c1-3-31-19-9-7-17(8-10-19)20-14-21-24(30)28(11-12-29(21)26-20)15-22-25-23(27-32-22)18-6-4-5-16(2)13-18/h4-14H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQSWUWDZLKMJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethoxyphenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , and its molecular weight is approximately 350.42 g/mol.
Antioxidant Activity
Studies have shown that the compound exhibits significant antioxidant properties. It was evaluated against various free radicals using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. The results indicated that it effectively scavenged free radicals, demonstrating a strong potential for preventing oxidative stress-related damage.
Anti-inflammatory Activity
The compound was tested for its anti-inflammatory effects using in vitro models. It showed a marked reduction in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. The IC50 values for inhibiting COX enzymes (Cyclooxygenase) were notably low, suggesting high potency compared to standard anti-inflammatory drugs.
Antimicrobial Activity
In vitro antimicrobial assays revealed that the compound possesses broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics.
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The presence of phenolic groups in the structure enhances its ability to donate electrons and neutralize free radicals.
- Enzyme Inhibition : The compound's interaction with COX enzymes suggests it may inhibit the cyclooxygenase pathway, leading to decreased production of inflammatory mediators.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity and leading to cell death.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antioxidant properties | Demonstrated significant reduction in DPPH radical levels with an IC50 of 15 µg/mL. |
| Study 2 | Assess anti-inflammatory effects | Showed a 60% reduction in IL-6 levels in LPS-stimulated macrophages. |
| Study 3 | Investigate antimicrobial efficacy | Effective against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL respectively. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
